Cas no 2227710-96-3 ((1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol)

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol structure
2227710-96-3 structure
商品名:(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
CAS番号:2227710-96-3
MF:C8H8BrFO
メガワット:219.050925254822
CID:6097715
PubChem ID:165644091

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
    • EN300-1909571
    • 2227710-96-3
    • インチ: 1S/C8H8BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3/t5-/m0/s1
    • InChIKey: NJGWPBKNYSUIGK-YFKPBYRVSA-N
    • ほほえんだ: BrC1C(=CC=CC=1[C@H](C)O)F

計算された属性

  • せいみつぶんしりょう: 217.97426g/mol
  • どういたいしつりょう: 217.97426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 20.2Ų

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909571-2.5g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
2.5g
$1848.0 2023-09-18
Enamine
EN300-1909571-0.05g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
0.05g
$792.0 2023-09-18
Enamine
EN300-1909571-5.0g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
5g
$2732.0 2023-06-02
Enamine
EN300-1909571-10.0g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
10g
$4052.0 2023-06-02
Enamine
EN300-1909571-0.1g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
0.1g
$829.0 2023-09-18
Enamine
EN300-1909571-0.5g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
0.5g
$905.0 2023-09-18
Enamine
EN300-1909571-1.0g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
1g
$943.0 2023-06-02
Enamine
EN300-1909571-0.25g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
0.25g
$867.0 2023-09-18
Enamine
EN300-1909571-1g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
1g
$943.0 2023-09-18
Enamine
EN300-1909571-5g
(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol
2227710-96-3
5g
$2732.0 2023-09-18

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol 関連文献

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-olに関する追加情報

Introduction to (1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol (CAS No. 2227710-96-3)

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol, with the CAS number 2227710-96-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol derivative has garnered attention due to its structural features and potential applications in drug development. The presence of both bromo and fluoro substituents on the aromatic ring, combined with the enantiomeric purity of the (1S) configuration, makes it a valuable building block for various synthetic pathways.

The compound's molecular structure consists of an ethanol side chain attached to a benzene ring that is substituted at the 2-position with a bromine atom and at the 3-position with a fluorine atom. This specific arrangement imparts unique electronic and steric properties, which are highly relevant in medicinal chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom can influence metabolic stability and binding affinity in biological targets.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The introduction of fluorine atoms into drug molecules often leads to increased lipophilicity, reduced metabolic clearance, and enhanced binding interactions with biological receptors. This has made fluorinated phenethylamines and related derivatives particularly attractive for the development of novel therapeutics.

(1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol serves as an excellent precursor for synthesizing more complex molecules. Its chiral center allows for the preparation of enantiomerically pure compounds, which is crucial in pharmaceuticals where one enantiomer may exhibit desirable therapeutic effects while the other may be inactive or even harmful. The (1S) configuration specifically has been studied for its role in modulating receptor interactions and improving drug efficacy.

Recent advancements in synthetic methodologies have enabled more efficient production of this compound. For instance, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric purity with minimal byproducts. Additionally, palladium-catalyzed cross-coupling reactions have been utilized to introduce various functional groups at the bromine-substituted position, expanding the compound's utility in drug design.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of central nervous system (CNS) drugs. Studies have indicated that phenethylamine derivatives can interact with monoamine oxidase (MAO) enzymes, which are key targets in treating neurodegenerative disorders such as Parkinson's disease. The presence of both bromo and fluoro substituents may enhance binding affinity and selectivity for these enzymes.

Moreover, research has explored the use of fluorinated phenethylamines as precursors for antipsychotic and antidepressant drugs. The ability to fine-tune molecular structure through strategic functionalization allows for the development of compounds with improved therapeutic profiles. Preclinical studies have demonstrated promising results in animal models, suggesting that derivatives of (1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol could exhibit potent effects against various neurological disorders.

In conclusion, (1S)-1-(2-bromo-3-fluorophenyl)ethan-1-ol (CAS No. 2227710-96-3) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and synthetic accessibility make it an ideal candidate for developing novel therapeutics targeting CNS disorders and other diseases. Continued exploration of its applications will likely yield significant advancements in medicinal chemistry and drug discovery.

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